Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate
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Overview
Description
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is an organic compound that features a trifluoromethyl group, a chloro substituent, and a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
2-chloro-5-(trifluoromethyl)phenol+ethyl bromoacetate→Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.
Oxidation: The phenoxy moiety can be oxidized under certain conditions.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Products include phenolic derivatives.
Reduction: Products include alcohol derivatives.
Scientific Research Applications
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the development of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological membranes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-5-(trifluoromethyl)nicotinate
- 2-chloro-5-(trifluoromethyl)pyridine derivatives
Uniqueness
Ethyl 2-[2-chloro-5-(trifluoromethyl)-phenoxy]acetate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 2-[2-chloro-5-(trifluoromethyl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClF3O3/c1-2-17-10(16)6-18-9-5-7(11(13,14)15)3-4-8(9)12/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGQZDJEHKDHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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